DDD85646

N-myristoyltransferase Trypanosoma brucei enzyme inhibition

DDD85646 (also known as IMP-366) is a pyrazole sulfonamide-based small molecule that acts as a potent inhibitor of N-myristoyltransferase (NMT). Originally developed as part of a drug discovery program targeting human African trypanosomiasis (HAT), DDD85646 was identified through optimization of a high-throughput screening hit and demonstrates nanomolar potency against Trypanosoma brucei NMT (TbNMT).

Molecular Formula C21H24Cl2N6O2S
Molecular Weight 495.4 g/mol
CAS No. 1215010-55-1
Cat. No. B607004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDD85646
CAS1215010-55-1
SynonymsDDD85646;  DDD-85646;  DDD 85646.
Molecular FormulaC21H24Cl2N6O2S
Molecular Weight495.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC(=NC=C3)N4CCNCC4)Cl
InChIInChI=1S/C21H24Cl2N6O2S/c1-13-20(14(2)28(3)26-13)27-32(30,31)21-17(22)10-16(11-18(21)23)15-4-5-25-19(12-15)29-8-6-24-7-9-29/h4-5,10-12,24,27H,6-9H2,1-3H3
InChIKeyXMBSZPZJLPTFMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DDD85646 (CAS 1215010-55-1): A Pyrazole Sulfonamide N-Myristoyltransferase Inhibitor for Trypanosoma brucei and Beyond


DDD85646 (also known as IMP-366) is a pyrazole sulfonamide-based small molecule that acts as a potent inhibitor of N-myristoyltransferase (NMT) [1]. Originally developed as part of a drug discovery program targeting human African trypanosomiasis (HAT), DDD85646 was identified through optimization of a high-throughput screening hit and demonstrates nanomolar potency against Trypanosoma brucei NMT (TbNMT) [2]. The compound exhibits oral bioavailability and has been shown to cure rodent models of peripheral HAT infection, establishing it as a well-characterized chemical probe for validating NMT as a drug target in kinetoplastid parasites [3].

Why Generic Substitution of DDD85646 with Other NMT Inhibitors Is Scientifically Unsound


DDD85646 possesses a specific combination of properties—including its nanomolar potency against T. brucei NMT, its moderate oral bioavailability, its well-characterized species selectivity profile, and its established utility as a validated chemical probe—that cannot be assumed for other NMT inhibitors [1]. Even closely related analogs within the pyrazole sulfonamide class exhibit marked differences in blood-brain barrier penetration, species-specific potency, and off-target activity, as demonstrated by the development of brain-penetrant derivatives such as DDD100097 [2]. Furthermore, widely used but poorly characterized NMT inhibitors (e.g., 2-hydroxymyristic acid, Tris-DBA palladium) have been shown to lack on-target NMT inhibition entirely, underscoring the critical need for a well-validated probe like DDD85646 [3].

DDD85646 Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Data


Nanomolar TbNMT Inhibition: DDD85646 vs. NMT-IN-1

DDD85646 inhibits recombinant T. brucei N-myristoyltransferase (TbNMT) with an IC50 of 2 nM [1]. In direct comparison, the alternative NMT inhibitor NMT-IN-1 (compound 9) displays an IC50 of 31 μM against the same enzyme target, representing a >15,000-fold difference in potency [2].

N-myristoyltransferase Trypanosoma brucei enzyme inhibition

Human NMT Isoform Selectivity: DDD85646 vs. IMP-1088

In a comprehensive comparative study of five human NMT inhibitors, DDD85646 (IMP-366) achieved complete and specific inhibition of N-myristoylation in a range of cell lines at a concentration of 1 μM [1]. The comparator IMP-1088 achieved equivalent complete inhibition at a 10-fold lower concentration of 100 nM [1]. Other widely used probes, including 2-hydroxymyristic acid (100 μM), D-NMAPPD (30 μM), and Tris-DBA palladium (10 μM), failed to affect N-myristoylation at all, causing cytotoxicity through off-target mechanisms [1].

NMT1 NMT2 chemical probe selectivity

Species-Specific Potency: DDD85646 Activity Against T. cruzi vs. T. brucei

DDD85646 exhibits markedly reduced potency against Trypanosoma cruzi NMT (TcNMT) compared to T. brucei NMT (TbNMT), with Ki values of 12.7–22.8 nM for TcNMT versus an apparent Ki of 1.44 nM for TbNMT [1][2]. In cellular assays, the difference is even more pronounced: DDD85646 inhibits T. cruzi epimastigote growth with an EC50 of 6.9 μM, which is approximately 1,000-fold less potent than its EC50 of 2 nM against T. brucei in culture [1][3].

Trypanosoma cruzi Chagas disease species selectivity NMT

Cellular Antitrypanosomal Activity: DDD85646 vs. T. cruzi and L. donovani Comparators

DDD85646 demonstrates an EC50 of 2 nM against cultured bloodstream-form T. brucei [1]. In contrast, its activity against intracellular L. donovani amastigotes is relatively poor despite potent inhibition of L. donovani NMT enzyme [2]. This disconnect between enzyme inhibition and cellular potency in Leishmania species highlights the critical importance of cellular context and permeability, and differentiates DDD85646 from analogs that were specifically optimized for improved translation in Leishmania [2].

antiparasitic T. brucei EC50 cellular assay

Oral Pharmacokinetics and In Vivo Efficacy: DDD85646 Cures Rodent HAT Models

DDD85646 exhibits good oral pharmacokinetics in mice and cures rodent models of peripheral HAT infection when dosed orally at 12.5 mg/kg twice daily for four days [1]. The compound as the hydrochloride salt has high aqueous solubility (>15 mg/mL) and an appreciable unbound fraction in mouse and human plasma (11% and 18%, respectively) [2]. This combination of oral activity and in vivo proof-of-concept distinguishes DDD85646 from earlier NMT inhibitors that lacked suitable pharmacokinetic properties for animal studies.

oral bioavailability pharmacokinetics in vivo efficacy HAT

CNS Penetration Limitation: DDD85646 vs. Brain-Penetrant Analog DDD100097

DDD85646 exhibits poor central nervous system (CNS) exposure, with a brain-to-blood ratio of less than 0.1 in mice, restricting its utility to the hemolymphatic stage (stage 1) of HAT [1]. This limitation prompted the development of a second-generation brain-penetrant inhibitor, DDD100097 (compound 40), which was specifically designed to address this deficiency [1]. While DDD100097 retains potent TbNMT inhibition (IC50 ~2 nM), it demonstrates significantly improved blood-brain barrier permeability [1].

blood-brain barrier CNS penetration stage 2 HAT brain-to-blood ratio

Recommended Application Scenarios for DDD85646 Based on Quantitative Evidence


In Vitro Validation of T. brucei NMT as a Drug Target

With an IC50 of 2 nM against TbNMT and an EC50 of 2 nM against cultured T. brucei, DDD85646 is the gold-standard chemical probe for in vitro validation studies of TbNMT in African trypanosomes [1]. Its matched enzyme and cellular potency ensures that observed phenotypic effects are likely on-target, while its well-characterized species-selectivity profile (minimal activity against T. cruzi) allows for clean interpretation of target-specific effects in T. brucei [2].

In Vivo Efficacy Studies in Peripheral (Stage 1) HAT Mouse Models

DDD85646 is uniquely suited for oral dosing in rodent models of peripheral HAT infection, curing mice at 12.5 mg/kg BID for four days [1]. Its good oral pharmacokinetics and high aqueous solubility (>15 mg/mL as the HCl salt) facilitate formulation and dosing [3]. However, due to its poor CNS penetration (brain-to-blood ratio <0.1), it is not appropriate for stage 2 HAT models where parasites have invaded the central nervous system [3].

Human NMT Chemical Probe for Target Engagement Studies

As one of only two compounds validated to deliver complete and specific inhibition of N-myristoylation in human cells (at 1 μM), DDD85646 is an essential tool for studying human NMT1/NMT2 biology [1]. Researchers investigating the role of N-myristoylation in cancer, viral infection, or other human diseases should select DDD85646 over widely used but invalidated probes such as 2-hydroxymyristic acid or Tris-DBA palladium, which have been shown to lack on-target NMT activity [1].

Antiviral Research: Mammarenavirus Inhibition

DDD85646 exerts potent antiviral activity against mammarenaviruses including lymphocytic choriomeningitis virus (LCMV), Junin virus (JUNV), and Lassa virus (LASV) [1]. This activity correlates with its on-target inhibition of host N-myristoyltransferases, which are required for mammarenavirus multiplication [1]. DDD85646 thus provides a validated chemical tool for probing the role of N-myristoylation in the viral life cycle of these hemorrhagic fever-causing pathogens.

Quote Request

Request a Quote for DDD85646

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.